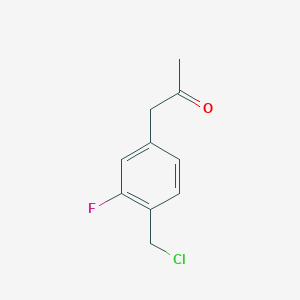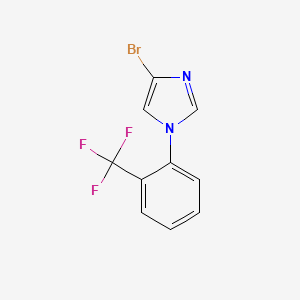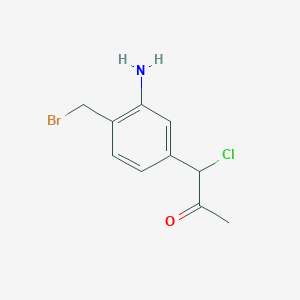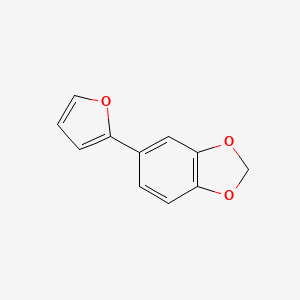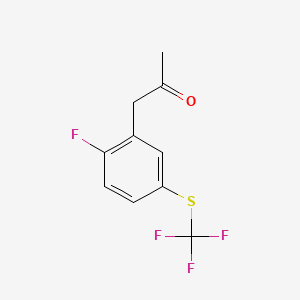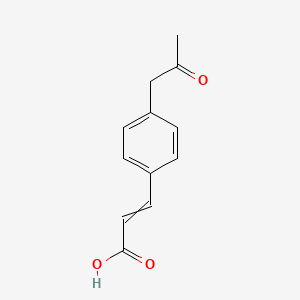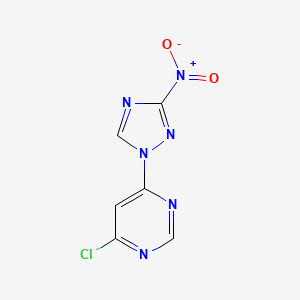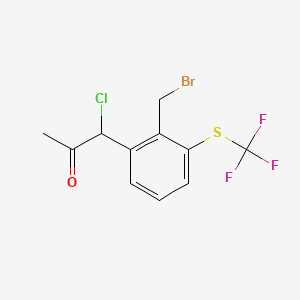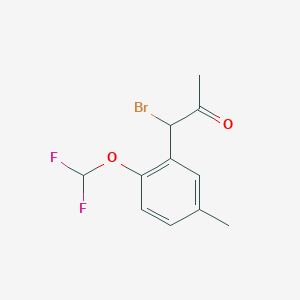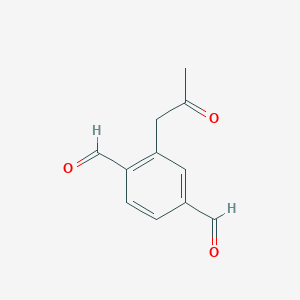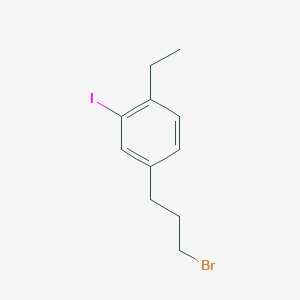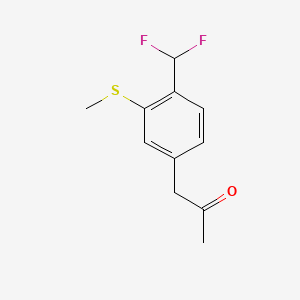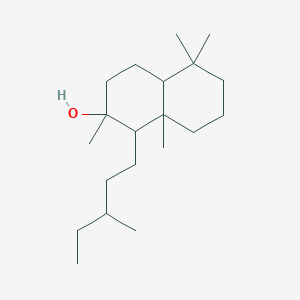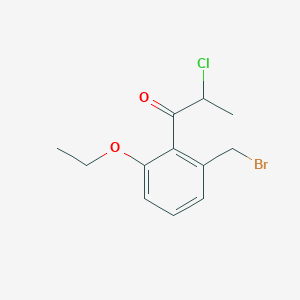
1-(2-(Bromomethyl)-6-ethoxyphenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-6-ethoxyphenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy groups
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-6-ethoxyphenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound followed by a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-(Bromomethyl)-6-ethoxyphenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are still under investigation, but they may involve the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
1-(2-(Bromomethyl)-6-ethoxyphenyl)-2-chloropropan-1-one can be compared to other similar compounds, such as:
2-Bromomethyl-1,3-dioxolane: This compound has a similar bromomethyl group but differs in its overall structure and reactivity.
2,2-Bis(bromomethyl)-1,3-propanediol: Another bromomethyl-containing compound with distinct chemical properties and applications
Properties
Molecular Formula |
C12H14BrClO2 |
|---|---|
Molecular Weight |
305.59 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-ethoxyphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-10-6-4-5-9(7-13)11(10)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
KIPHGGYOPHQWJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1C(=O)C(C)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



